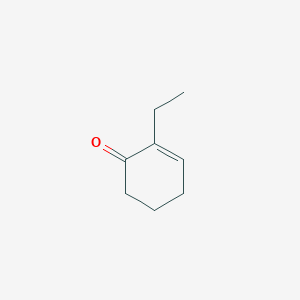

2-Ethylcyclohex-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Ethylcyclohex-2-en-1-one is a chemical compound with the CAS Number: 31863-60-2 . It has a molecular weight of 124.18 . It is a liquid in its physical form .

Molecular Structure Analysis

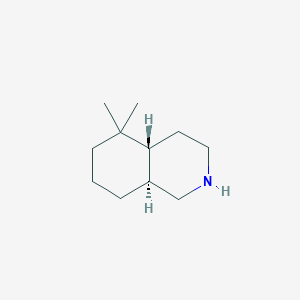

The InChI code for this compound is 1S/C8H12O/c1-2-7-5-3-4-6-8(7)9/h5H,2-4,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications

Synthesis and Catalysis

Green Synthesis of 2-Aminocyclohex-1-ene-1-carboxylic Esters : A method for synthesizing 2-aminocyclohex-1-ene-1-carboxylic esters using FeCl3/SiO2 nanoparticles in ethanol, offering advantages like high product yields, use of inexpensive and reusable catalysts, and accessible starting materials (Kalhor & Safaei‐Ghomi, 2015).

Copper-Catalyzed Conjugate Addition Reactions : Demonstrated enantioselective 1,4-addition of Et2Zn to 2-cyclohexen-1-one, using a Cu(I) salt/N-heterocyclic carbene–Ag complex, for optically active compound production (Matsumoto et al., 2016).

Photochemical Synthesis

Low-Temperature Photochemical Synthesis : A study on the [2 + 2] cycloadditions of ethylene to cyclohex-2-en-1-one, yielding bicyclo[4,2,0]octan-2-one derivatives in high yields at -70°C (Owsley & Bloomfield, 1971).

Photocycloaddition with Tetramethoxyethylene : Investigation of photocycloaddition of cyclohex-2-enones to tetramethoxyethylene, leading to the formation of 1-oxa-spiro[3.5]non-5-enes in various yields depending on the solvent (Cruciani, Rathjen, & Margaretha, 1990).

Molecular Encapsulation

- Molecular Encapsulation of 1-Methylcyclopropene : Research on the encapsulation of gaseous 1-Methylcyclopropene into aqueous α-cyclodextrin, with insights into the kinetics and optimal conditions for the process (Neoh, Yamauchi, Yoshii, & Furuta, 2007).

Kinetic Studies

- Kinetics of Retro Diels–Alder Reactions : A kinetic analysis of the gas-phase decomposition of 1-methylcyclohex-1-ene, offering insight into the reaction pathways and equilibrium conditions (Simmie, 1978).

Asymmetric Synthesis

- Asymmetric Hydrovinylation : A study on the enantioselective hydrovinylation of 1-vinylcycloalkenes, demonstrating high regio- and enantioselectivity, and exploring the effects of various catalysts (Page & RajanBabu, 2012).

Catalytic Hydration

- Catalytic Hydration of Olefinic Hydrocarbons : Examining the hydration rates of various olefinic hydrocarbons, including ethylene and cyclohexene, in different acidic environments, highlighting the reactivity patterns and mechanisms involved (Chwang, Nowlan, & Tidwell, 1977).

Safety and Hazards

The safety information for 2-Ethylcyclohex-2-en-1-one indicates that it is associated with some hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with the compound include H227, H315, H319, and H335 . Precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

properties

IUPAC Name |

2-ethylcyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-2-7-5-3-4-6-8(7)9/h5H,2-4,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHAATKOSNXIXCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CCCCC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(4-methylcyclohexyl)piperidine-4-carboxamide](/img/structure/B2784113.png)

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2784114.png)

![(Z)-4-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2784115.png)

![3-[[[(E)-2-phenylethenyl]sulfonylamino]methyl]benzenesulfonamide](/img/structure/B2784116.png)

![4-(7-(piperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)morpholine](/img/structure/B2784123.png)

![7-chloro-N-(2-ethoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2784125.png)

![5-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![N-(3,4-dimethylphenyl)-2-[(2-piperidin-1-ylquinazolin-4-yl)thio]acetamide](/img/structure/B2784129.png)

![Ethyl 2-[[5-[(4-phenylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2784132.png)

![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2784135.png)